molecular formula C17H17BrClNO3 B3498493 3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide

3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide

Cat. No.: B3498493
M. Wt: 398.7 g/mol
InChI Key: VLFAQEWKEDWYLN-UHFFFAOYSA-N
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Description

3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide is an organic compound with a complex structure that includes bromine, chlorine, and methoxy groups

Properties

IUPAC Name

3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO3/c1-4-23-16-13(18)7-11(8-15(16)22-3)17(21)20-12-6-5-10(2)14(19)9-12/h5-9H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFAQEWKEDWYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)NC2=CC(=C(C=C2)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of bromine, chlorine, and methoxy groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the replacement of specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution could result in derivatives with different halogen or alkyl groups.

Scientific Research Applications

3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It may have applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide can be compared with similar compounds such as:

    3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide: This compound lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    3-bromo-N-(3-chloro-4-methylphenyl)-2-thiophenecarboxamide:

The uniqueness of 3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide
Reactant of Route 2
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3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide

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